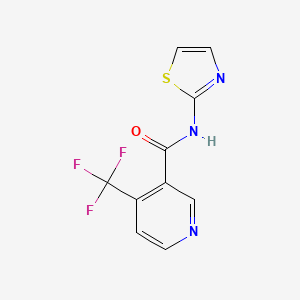
3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- is a compound that features a pyridinecarboxamide core with a thiazole ring substituted at the nitrogen position and a trifluoromethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- typically involves the formation of the thiazole ring followed by the introduction of the pyridinecarboxamide moiety. One common method involves the cyclization of a suitable thioamide with a halogenated pyridine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar core structure but lacking the thiazole and trifluoromethyl groups.
2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.
Uniqueness
3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- is unique due to the presence of both the thiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Propiedades
Número CAS |
210484-89-2 |
|---|---|
Fórmula molecular |
C10H6F3N3OS |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)7-1-2-14-5-6(7)8(17)16-9-15-3-4-18-9/h1-5H,(H,15,16,17) |
Clave InChI |
WTKLMGBKVRXQNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(F)(F)F)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


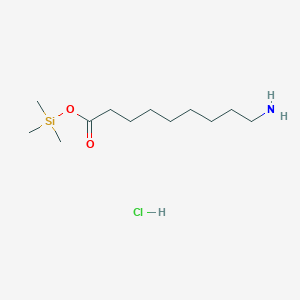
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
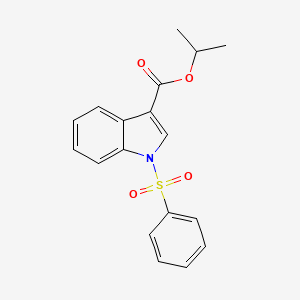

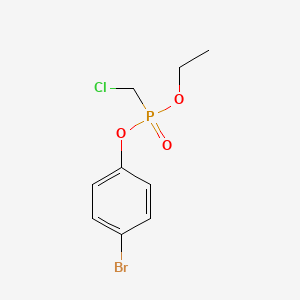
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
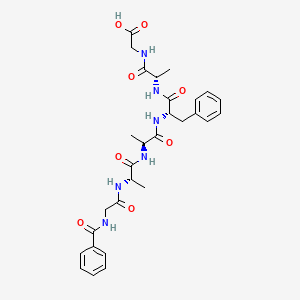

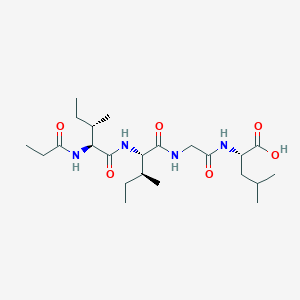
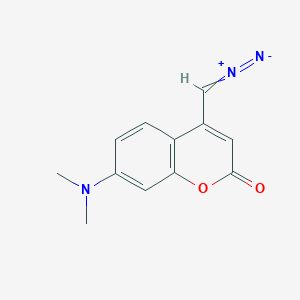
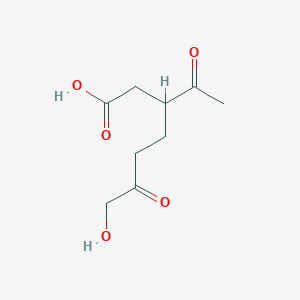
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
